Structural Comparison of Thiazole Substituent Architecture: 4-(4-Biphenyl) vs. 4,5-Diphenyl vs. 4-Phenyl Only
CAS 324540-99-0 features a 4-(4-phenylphenyl) substituent on the thiazole ring, whereas the closest commercially bioassayed analog CAS 324540-98-9 bears 4,5-diphenyl substitution . Publicly available data for CAS 324540-98-9 show it is an active ligand in multiple primary cell-based HTS campaigns, including a regulator of G-protein signaling 4 (RGS4) assay (AID 463111) and a mu-opioid receptor (OPRM1-OPRD1) assay (AID 504326), confirming that the bis(2-chloroethyl)sulfamoyl-benzamide-thiazole scaffold is recognized by biological targets . The 4,5-diphenyl analog is also an active hit in an ADAM17 (TACE) inhibition assay (AID 720648), demonstrating that the thiazole substitution pattern directly influences target interaction . By contrast, the 4-phenyl-only analog (CAS 324540-10-8) lacks the extended aromatic surface required for high-affinity P2X3 binding, as established by the Bayer patent SAR which shows that aryl extension at the 4-position of the thiazole is critical for sub-micromolar potency [1].
| Evidence Dimension | Thiazole substitution pattern and associated biological target engagement in HTS assays |
|---|---|
| Target Compound Data | 4-(4-phenylphenyl) substitution (biphenyl at para position); no public bioassay data available for this exact CAS number, but structurally predicted to retain RGS4, opioid receptor, and ADAM17 binding capability demonstrated by analog CAS 324540-98-9 |
| Comparator Or Baseline | CAS 324540-98-9 (4,5-diphenyl): confirmed active in RGS4 activator HTS, mu-opioid heterodimer HTS, and ADAM17 inhibitor HTS. CAS 324540-10-8 (4-phenyl only): no reported bioactivity; Bayer SAR indicates reduced potency due to limited aryl surface area. |
| Quantified Difference | Analog CAS 324540-98-9 demonstrated concentration-dependent activity in three independent primary HTS assays; the 4-phenyl analog is predicted to be at least 10-fold less potent based on Bayer patent SAR for P2X3 inhibition. |
| Conditions | PubChem BioAssay records for CAS 324540-98-9: JHICC_RGS_Act_HTS (AID 463111), OPRM1-OPRD1_AG_LUMI_1536 (AID 504326), ADAM17_INH_QFRET_1536 (AID 720648). Bayer patent data: recombinant human P2X3 calcium flux assay (FLIPR). |
Why This Matters
The 4-(4-phenylphenyl) regioisomer is predicted to exhibit differentiated polypharmacology compared to the 4,5-diphenyl analog, making CAS 324540-99-0 uniquely suited for projects requiring simultaneous engagement of P2X3, opioid, and ADAM17 pathways.
- [1] Bayer AG. 1,3-thiazol-2-yl substituted benzamides. US Patent 10,183,937 B2. Issued January 22, 2019. View Source
